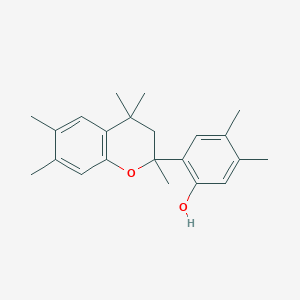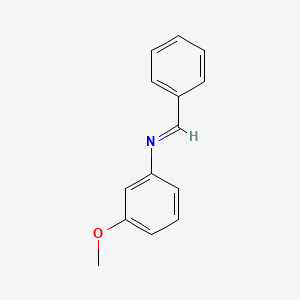
Benzylidene-(3-methoxyphenyl)-amine
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
Benzylidene-(3-methoxyphenyl)-amine is an organic compound characterized by the presence of a benzylidene group attached to a 3-methoxyphenyl amine
Métodos De Preparación
Synthetic Routes and Reaction Conditions: The synthesis of Benzylidene-(3-methoxyphenyl)-amine typically involves the condensation reaction between benzaldehyde and 3-methoxyaniline. The reaction is usually carried out in the presence of an acid catalyst, such as hydrochloric acid, under reflux conditions. The reaction mixture is then cooled, and the product is isolated by filtration and recrystallization.
Industrial Production Methods: On an industrial scale, the synthesis can be optimized by using continuous flow reactors, which allow for better control over reaction conditions and higher yields. The use of solid acid catalysts, such as zeolites, can also enhance the efficiency of the reaction.
Types of Reactions:
Oxidation: this compound can undergo oxidation reactions to form corresponding benzylidene ketones or aldehydes.
Reduction: The compound can be reduced to form benzyl-(3-methoxyphenyl)-amine using reducing agents like sodium borohydride.
Substitution: It can participate in electrophilic substitution reactions, particularly at the benzylidene group, leading to various substituted derivatives.
Common Reagents and Conditions:
Oxidation: Common oxidizing agents include potassium permanganate and chromium trioxide.
Reduction: Sodium borohydride or lithium aluminum hydride are typically used as reducing agents.
Substitution: Electrophilic reagents such as halogens or nitro groups can be introduced under acidic or basic conditions.
Major Products Formed:
Oxidation: Benzylidene ketones or aldehydes.
Reduction: Benzyl-(3-methoxyphenyl)-amine.
Substitution: Various substituted this compound derivatives.
Aplicaciones Científicas De Investigación
Chemistry: It serves as a precursor for the synthesis of more complex organic molecules and can be used in the development of new synthetic methodologies.
Biology: The compound has shown potential as a bioactive molecule with applications in drug discovery and development.
Medicine: It has been investigated for its analgesic and anti-inflammatory properties.
Industry: The compound can be used in the production of advanced materials, such as polymers and resins, due to its unique structural properties.
Mecanismo De Acción
The mechanism of action of Benzylidene-(3-methoxyphenyl)-amine involves its interaction with specific molecular targets, such as enzymes or receptors. For instance, its analgesic and anti-inflammatory effects are believed to be mediated through the inhibition of cyclooxygenase enzymes, which play a key role in the inflammatory response . The compound may also interact with other signaling pathways, contributing to its overall biological activity.
Comparación Con Compuestos Similares
- Benzylidene-(4-methoxyphenyl)-amine
- Benzylidene-(2-methoxyphenyl)-amine
- Benzylidene-(3-hydroxyphenyl)-amine
Comparison: Benzylidene-(3-methoxyphenyl)-amine is unique due to the presence of the methoxy group at the 3-position, which can influence its reactivity and biological activity. Compared to its analogs, such as Benzylidene-(4-methoxyphenyl)-amine, the position of the methoxy group can lead to differences in electronic distribution and steric effects, thereby affecting the compound’s overall properties and applications .
Propiedades
Número CAS |
5877-59-8 |
|---|---|
Fórmula molecular |
C14H13NO |
Peso molecular |
211.26 g/mol |
Nombre IUPAC |
N-(3-methoxyphenyl)-1-phenylmethanimine |
InChI |
InChI=1S/C14H13NO/c1-16-14-9-5-8-13(10-14)15-11-12-6-3-2-4-7-12/h2-11H,1H3 |
Clave InChI |
ZIZBBPVOSQIWBA-UHFFFAOYSA-N |
SMILES canónico |
COC1=CC=CC(=C1)N=CC2=CC=CC=C2 |
Origen del producto |
United States |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.



![Acetamide, N-[2-[(2-chloro-4,6-dinitrophenyl)azo]-5-[(2-cyanoethyl)(2-hydroxyethyl)amino]-4-methoxyphenyl]-](/img/structure/B11946550.png)
![Diethyl 11-(4-bromobenzoyl)pyrrolo[1,2-a][1,10]phenanthroline-9,10-dicarboxylate](/img/structure/B11946553.png)
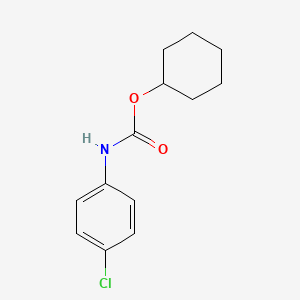

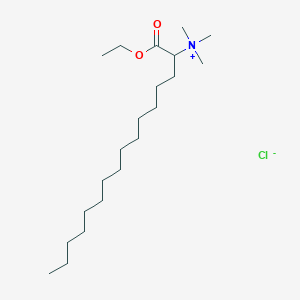
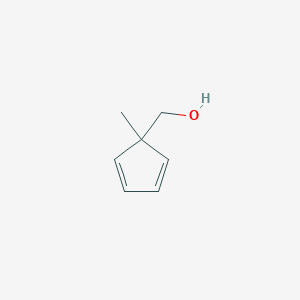
![ethyl 4-benzyl-6,7-dimethyl-1-(2-naphthoyl)-4H-pyrrolo[1,2-a]benzimidazole-3-carboxylate](/img/structure/B11946582.png)



![1-{3-[(2,4-Dinitrophenyl)amino]phenyl}ethanone](/img/structure/B11946623.png)
![N-[1-(4-bromoanilino)-2,2,2-trichloroethyl]-4-nitrobenzamide](/img/structure/B11946629.png)
